molecular formula C18H26N4O4 B5014360 N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine

N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine

Cat. No. B5014360
M. Wt: 362.4 g/mol
InChI Key: IRNPRRUEXIAGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound belongs to the class of triazine derivatives and has been found to exhibit interesting biological properties.

Mechanism of Action

The mechanism of action of N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine involves the inhibition of DNA synthesis and cell division, leading to the induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity towards normal cells, making it a potential candidate for further development as an anticancer agent. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine is its potential as a selective anticancer agent with low toxicity towards normal cells. However, its limited solubility in water may pose a challenge in its development as a drug candidate.

Future Directions

Future research on N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine may focus on its potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress. Further studies may also explore its mechanism of action and potential interactions with other drugs. The development of novel delivery systems may also help to overcome its limitations in solubility and enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3-isopropoxypropylamine and sodium hydride in DMF (N,N-dimethylformamide) at room temperature. The resulting intermediate is then reacted with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of triethylamine to yield the final product.

Scientific Research Applications

N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research has been its use as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

N-(3-propan-2-yloxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4/c1-12(2)26-8-6-7-19-18-21-14(11-20-22-18)13-9-15(23-3)17(25-5)16(10-13)24-4/h9-12H,6-8H2,1-5H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNPRRUEXIAGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC(=CN=N1)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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